N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
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Overview
Description
N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by a benzothiazine ring system fused with a phenyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzenethiol with phenyl isocyanate, followed by cyclization to form the benzothiazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazine derivatives .
Scientific Research Applications
N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase, leading to its anti-inflammatory effects. It may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-3,4-dihydro-2H-1,4-benzothiazine-4-carboxamide
- 1,2,4-benzothiadiazine-1,1-dioxide
- 2-phenyl-1,4-benzothiazine
Uniqueness
N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-phenyl-2,3-dihydro-1,4-benzothiazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-15(16-12-6-2-1-3-7-12)17-10-11-19-14-9-5-4-8-13(14)17/h1-9H,10-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUPFYAFIJQDNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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